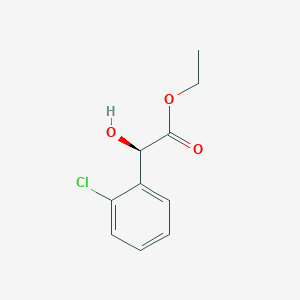

(R)-2-氯扁桃酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

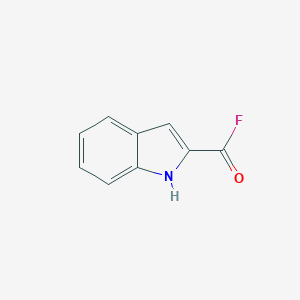

“®-2-Chloromandelic Acid Ethyl Ester” is an ester. Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . They are derived from carboxylic acids, where the hydrogen in the -COOH group is replaced by a hydrocarbon group . Esters are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification .

Synthesis Analysis

Esters are usually prepared from carboxylic acids . Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In addition, acid chlorides are converted into esters by treatment with an alcohol in the presence of base .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is called saponification .科学研究应用

Proteomics Research

®-2-Chloromandelic Acid Ethyl Ester is utilized in proteomics research, where it serves as a biochemical for the study of proteins and their functions . Its role in proteomics can be pivotal in understanding protein interactions and disease mechanisms.

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential in drug delivery systems. Research suggests that fatty acid-based amino acid esters, which include compounds like ®-2-Chloromandelic Acid Ethyl Ester, can be used to enhance the solubility and skin permeation of drugs, offering a “green” alternative to conventional chemical permeation enhancers .

Organic Synthesis

®-2-Chloromandelic Acid Ethyl Ester plays a significant role in organic synthesis. It is involved in reactions like the Malonic Ester and Acetoacetic Ester Synthesis, which are crucial for creating a variety of organic compounds, including carboxylic acids and ketones .

Analytical Chemistry

In analytical chemistry, esters like ®-2-Chloromandelic Acid Ethyl Ester are important for understanding reaction mechanisms and developing new synthetic pathways. They are also used in the analysis of other compounds, such as in the determination of water content in various substances .

Materials Science

In the field of materials science, ®-2-Chloromandelic Acid Ethyl Ester could be involved in the development of new materials, such as stabilizers for nitrate ester-based energetic materials, which are crucial for propellants and explosives .

Biochemistry

Esters are fundamental in biochemistry for their role in creating ester bonds, which are essential in forming structures like fats and phospholipids. ®-2-Chloromandelic Acid Ethyl Ester may contribute to the synthesis of complex biomolecules and the study of metabolic pathways .

Environmental Science

The compound’s potential applications in environmental science include the synthesis of biofuels and environmentally friendly solvents. Research on esterification processes using renewable resources highlights the importance of esters in sustainable chemistry .

Biocatalysis

Biocatalysis is an emerging field where ®-2-Chloromandelic Acid Ethyl Ester could be used as a substrate for enzymatic reactions, leading to the production of various esters with applications in flavors, fragrances, and as biofuel additives .

作用机制

The mechanism of action for esters involves a nucleophilic addition-elimination pathway. In the first step, the ester takes a proton (a hydrogen ion) from the hydroxonium ion. The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon . The transfer of the proton to the oxygen gives it a positive charge, but the charge is actually delocalized (spread around) much more widely than this shows .

属性

IUPAC Name |

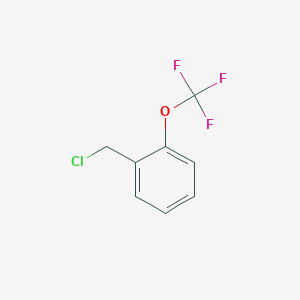

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Chloromandelic Acid Ethyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

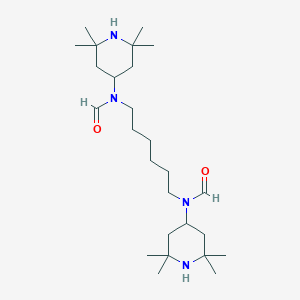

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)